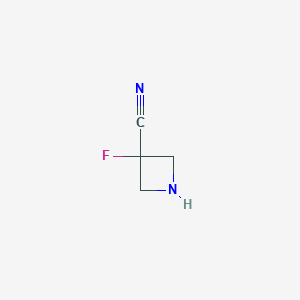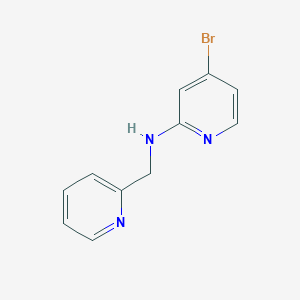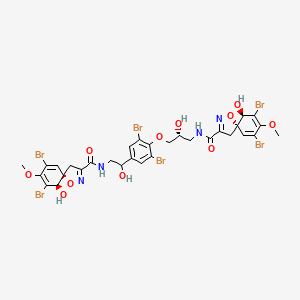
(+)-11-epi-Fistularin 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-11-epi-Fistularin 3 is a marine natural product isolated from sponges of the genus Aplysina. This compound belongs to the class of bromotyrosine-derived alkaloids, which are known for their diverse biological activities. The structure of this compound includes a brominated tyrosine residue, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-11-epi-Fistularin 3 involves several steps, starting from commercially available starting materials. The key steps include bromination, cyclization, and coupling reactions. The reaction conditions typically involve the use of brominating agents such as N-bromosuccinimide (NBS) and cyclization agents like trifluoroacetic acid (TFA). The final coupling step often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily obtained through extraction from natural sources. advancements in synthetic chemistry may allow for scalable production in the future, utilizing optimized synthetic routes and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(+)-11-epi-Fistularin 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atom in the structure can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Sodium iodide (NaI) in acetone for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups replacing the bromine atom.
Scientific Research Applications
(+)-11-epi-Fistularin 3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying bromotyrosine-derived alkaloids and their reactivity.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of cancer cells.
Mechanism of Action
The mechanism of action of (+)-11-epi-Fistularin 3 involves its interaction with cellular targets, leading to various biological effects. The compound is known to inhibit enzymes involved in cell proliferation and induce apoptosis in cancer cells. The brominated tyrosine residue plays a crucial role in its binding to molecular targets, disrupting cellular pathways and leading to its biological activities.
Comparison with Similar Compounds
(+)-11-epi-Fistularin 3 is compared with other bromotyrosine-derived alkaloids, such as:
Fistularin 3: Similar structure but differs in the stereochemistry of the brominated tyrosine residue.
Aeroplysinin-1: Another bromotyrosine-derived compound with distinct biological activities.
Psammaplin A: A bromotyrosine-derived compound with potent anticancer properties.
The uniqueness of this compound lies in its specific stereochemistry, which contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C31H30Br6N4O11 |
|---|---|
Molecular Weight |
1114.0 g/mol |
IUPAC Name |
(5S,6R)-7,9-dibromo-N-[(2R)-3-[2,6-dibromo-4-[2-[[(5S,6R)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-1-hydroxyethyl]phenoxy]-2-hydroxypropyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |
InChI |
InChI=1S/C31H30Br6N4O11/c1-48-24-16(34)5-30(26(44)21(24)36)7-18(40-51-30)28(46)38-9-13(42)11-50-23-14(32)3-12(4-15(23)33)20(43)10-39-29(47)19-8-31(52-41-19)6-17(35)25(49-2)22(37)27(31)45/h3-6,13,20,26-27,42-45H,7-11H2,1-2H3,(H,38,46)(H,39,47)/t13-,20?,26+,27+,30-,31-/m1/s1 |
InChI Key |
TURTULDFIIAPTC-LWQYBKJXSA-N |
Isomeric SMILES |
COC1=C([C@@H]([C@]2(CC(=NO2)C(=O)NC[C@H](COC3=C(C=C(C=C3Br)C(CNC(=O)C4=NO[C@@]5(C4)C=C(C(=C([C@@H]5O)Br)OC)Br)O)Br)O)C=C1Br)O)Br |
Canonical SMILES |
COC1=C(C(C2(CC(=NO2)C(=O)NCC(COC3=C(C=C(C=C3Br)C(CNC(=O)C4=NOC5(C4)C=C(C(=C(C5O)Br)OC)Br)O)Br)O)C=C1Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


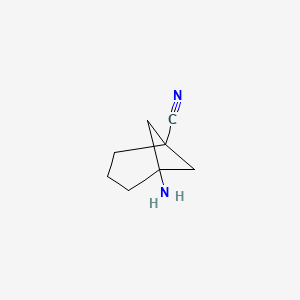
![7-Chloro-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B12845685.png)
![6-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B12845696.png)
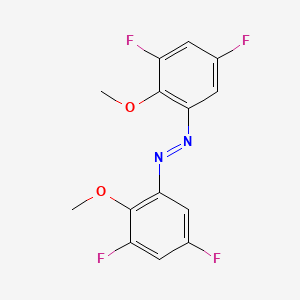
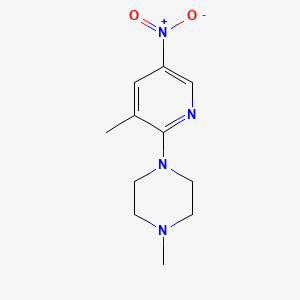
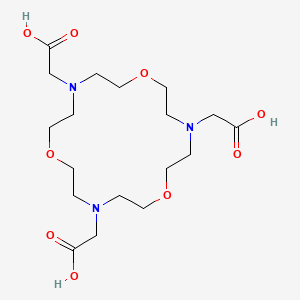
![rel-(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one](/img/structure/B12845726.png)

![5-[2-(Benzyloxy)phenyl]-2-pyridinamine](/img/structure/B12845748.png)

